Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a pyridine ring fused with an oxadiazole ring, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base, followed by cyclization with a suitable reagent to form the oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.
Scientific Research Applications
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(pyridin-2-yl)-1,2,4-triazole-3-carboxylate
- Ethyl 5-(pyridin-2-yl)-1,2,4-thiadiazole-3-carboxylate
- Ethyl 5-(pyridin-2-yl)-1,2,4-oxazole-3-carboxylate
Uniqueness
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYJQJBAKOHQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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